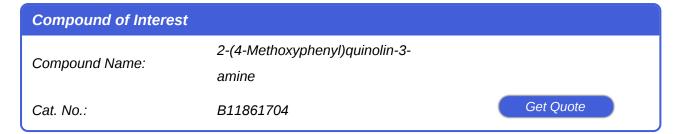


2-(4-Methoxyphenyl)quinolin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025



Technical Guide: 2-(4-Methoxyphenyl)quinolin-3amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and a plausible synthetic route for **2-(4-Methoxyphenyl)quinolin-3-amine**. Due to the limited publicly available information on the specific biological functions of this compound, this guide focuses on its chemical characteristics and a proposed experimental workflow for its synthesis.

Core Compound Data

The fundamental chemical properties of **2-(4-Methoxyphenyl)quinolin-3-amine** are summarized below.

Property	Value
Molecular Formula	C16H14N2O[1]
Molecular Weight	250.30 g/mol
CAS Number	34954-19-3[1]



Experimental Protocols: A Plausible Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of **2-(4-Methoxyphenyl)quinolin-3-amine** is not readily available in the surveyed literature. However, a common and logical approach for the synthesis of 3-aminoquinolines is the reduction of the corresponding 3-nitroquinoline precursor. The following proposed two-step synthesis is based on general procedures for similar chemical transformations.

Step 1: Synthesis of 2-(4-methoxyphenyl)-3-nitroguinoline

The synthesis of the nitro precursor, 2-(4-methoxyphenyl)-3-nitroquinoline, is a critical first step. While a specific protocol for this exact compound is not detailed, multi-component reactions, such as the imino Diels-Alder reaction, are often employed for the synthesis of highly substituted quinolines.[2][3]

A plausible approach involves a "one-pot" three-component reaction. This would likely involve the reaction of an appropriately substituted aniline (e.g., m-nitroaniline), an aldehyde (e.g., benzaldehyde), and a vinyl ether (e.g., trans-anethole) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂).[2][3] The reaction mixture would be heated, and the product purified using column chromatography.

Step 2: Reduction of 2-(4-methoxyphenyl)-3-nitroquinoline to **2-(4-Methoxyphenyl)quinolin-3- amine**

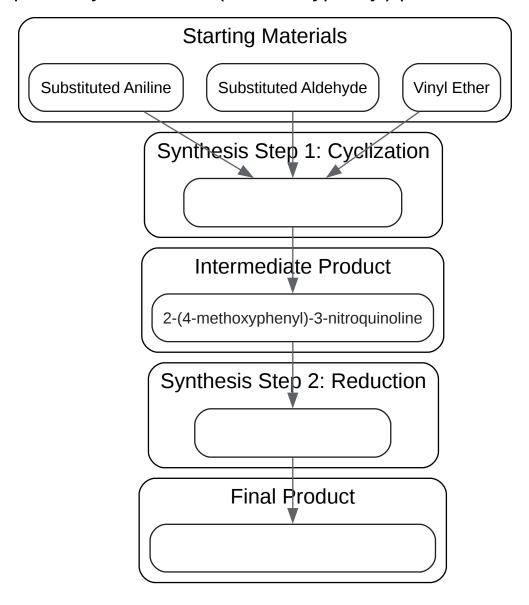
The final step is the reduction of the nitro group at the 3-position to an amine group. A standard and effective method for this transformation is the use of a reducing agent such as tin(II) chloride (SnCl₂) in a suitable solvent like ethanol. The reaction would involve stirring the 3-nitroquinoline precursor with an excess of the reducing agent, followed by workup and purification to yield the desired **2-(4-Methoxyphenyl)quinolin-3-amine**.

Visualized Experimental Workflow

The following diagram illustrates the proposed two-step synthetic pathway for **2-(4-Methoxyphenyl)quinolin-3-amine**.



Proposed Synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine



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Caption: Proposed two-step synthesis of **2-(4-Methoxyphenyl)quinolin-3-amine**.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[4][5][6] Some quinoline-based compounds have been identified as inhibitors of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][6] However, at the time of this report, no



specific biological target or signaling pathway has been explicitly identified in the literature for **2-(4-Methoxyphenyl)quinolin-3-amine**. Further research is required to elucidate the specific mechanism of action and potential therapeutic applications of this compound.

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References

- 1. parchem.com [parchem.com]
- 2. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-I,2,3,4-Tetrahydroquinoline [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(4-Methoxyphenyl)quinolin-3-amine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11861704#2-4-methoxyphenyl-quinolin-3-amine-molecular-weight-and-formula]

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